tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate is a chemical compound with the molecular formula C11H22N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl N-(4-methyl-4-piperidyl)carbamate
- tert-Butyl (4-methyl-4-piperidinyl)carbamate
Uniqueness
tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate is unique due to its specific structural features, including the cis-3-hydroxy-4-methylpiperidin-4-yl moiety. This structural uniqueness imparts distinct reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[[(4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(4)5-6-13-7-9(12)15/h9,13,15H,5-8H2,1-4H3,(H,14,16)/t9?,12-/m0/s1 |
InChI Key |
OPTIBJJXZAOPNL-ACGXKRRESA-N |
Isomeric SMILES |
C[C@]1(CCNCC1O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCNCC1O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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